![molecular formula C9H13N3O2 B1483847 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid CAS No. 2098088-18-5](/img/structure/B1483847.png)
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ACPA, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Scientific Research Applications
Antileishmanial Activity
Recent studies have shown that derivatives of this compound exhibit potent in vitro antipromastigote activity . This suggests its use in developing treatments for leishmaniasis, a disease caused by parasites.
Antimalarial Evaluation
The same derivatives have been evaluated for their antimalarial properties . The molecular simulation studies indicate a lower binding free energy, suggesting a good fit in the active site of target proteins.
Molecular Simulation Studies
Molecular simulation studies justify the compound’s activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This application is critical in drug design and discovery.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding . The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects.
Result of Action
The compound’s interaction with its targets could lead to various molecular and cellular effects, depending on the nature of the targets and the biochemical pathways involved .
properties
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-4-7(6-2-1-3-6)11-12(8)5-9(13)14/h4,6H,1-3,5,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWONAKEIYJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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